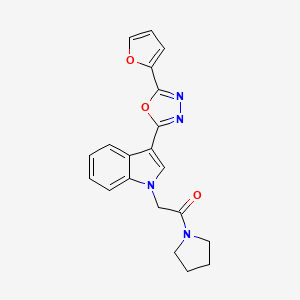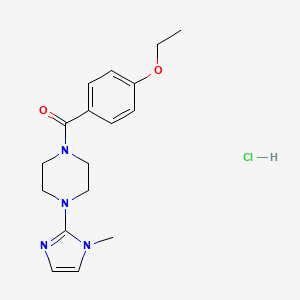
Butyl 2-(pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Butyl 2-(pyridin-2-yl)acetate” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 .
Synthesis Analysis
There are several methods for synthesizing compounds similar to “Butyl 2-(pyridin-2-yl)acetate”. For instance, a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been developed . This method offers a new and expedient strategy for the synthesis of useful indolizines in moderate to good yields .Chemical Reactions Analysis
“Butyl 2-(pyridin-2-yl)acetate” can participate in various chemical reactions. For example, it can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study showed that pyridin-2-yl-methanes can be oxidized to pyridin-2-yl-methanones with water by copper catalysis .Scientific Research Applications
Sensor Technology
A novel optical sensing structure was created through the assembly of a polymeric-based ternary europium (III) complex system, employing Butyl 2-(pyridin-2-yl)acetate in its structure. The resultant nanometer-scale membrane produced via electrospinning exhibited intense red light under UV excitation, shifting from red to blue upon interaction with strong acidity, suggesting its potential application in sensing technologies (Li et al., 2019).
Catalysis in Chemistry
The compound was involved in the synthesis of polymethacrylates, where it acted as a catalyst in acylation chemistry. The neighboring groups in the catalytic cycle of Butyl 2-(pyridin-2-yl)acetate significantly influenced the reaction, showcasing its importance in facilitating chemical transformations (Mennenga et al., 2015).
Green Catalysis
Butyl 2-(pyridin-2-yl)acetate was also involved in esterification reactions as a green catalyst. The study highlighted its efficiency and the possibility of applying this compound in more environmentally friendly chemical processes (Tankov & Yankova, 2019).
Metal Extraction and Coordination
It played a significant role in the synthesis of various pyridine-based ligands used for extracting metal ions, illustrating its potential application in the field of metallurgy and metal recovery (Pearce et al., 2019).
Organic Light Emitting Diodes (OLEDs)
In the field of materials science, the compound was involved in the synthesis of binuclear platinum (II) complexes used as dopants in near-infrared electroluminescent properties in PLEDs, indicating its relevance in developing advanced electronic and photonic devices (Su et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
butyl 2-pyridin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-6-4-5-7-12-10/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWFSADDXYTKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29488-94-6 |
Source


|
| Record name | butyl 2-(pyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)


![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)